molecular formula C19H22ClNO2 B5824081 N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide

N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide

Cat. No.: B5824081
M. Wt: 331.8 g/mol
InChI Key: RVFHAXHGIRWVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. In

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, CI-994 promotes the acetylation of histones, leading to changes in gene expression that can affect cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. In HIV research, CI-994 has been shown to inhibit the expression of viral genes and reduce the production of infectious virus particles. In neurological disorder research, CI-994 has been shown to enhance synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of using CI-994 in lab experiments is its ability to inhibit HDACs with high selectivity and potency. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using CI-994 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CI-994. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of CI-994. Finally, further studies are needed to understand the long-term effects of HDAC inhibition on gene expression and cellular function.

Synthesis Methods

CI-994 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-isobutoxyaniline with benzyl chloroformate to form N-benzyl-3-chloro-4-isobutoxyaniline, which is then reacted with acetic anhydride to form N-benzyl-2-(3-chloro-4-isobutoxyphenyl)acetamide. The final product is then purified through column chromatography to obtain pure CI-994.

Scientific Research Applications

CI-994 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, CI-994 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in preclinical models of cancer. In HIV research, CI-994 has been shown to inhibit the replication of HIV-1 virus in vitro. In neurological disorder research, CI-994 has been shown to enhance memory and learning in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-benzyl-2-[3-chloro-4-(2-methylpropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(2)13-23-18-9-8-16(10-17(18)20)11-19(22)21-12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFHAXHGIRWVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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